(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate (E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13624497
InChI: InChI=1S/C14H17FO2/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+
SMILES: CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F
Molecular Formula: C14H17FO2
Molecular Weight: 236.28 g/mol

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate

CAS No.:

Cat. No.: VC13624497

Molecular Formula: C14H17FO2

Molecular Weight: 236.28 g/mol

* For research use only. Not for human or veterinary use.

(E)-tert-butyl 3-(4-fluoro-3-methylphenyl)acrylate -

Specification

Molecular Formula C14H17FO2
Molecular Weight 236.28 g/mol
IUPAC Name tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate
Standard InChI InChI=1S/C14H17FO2/c1-10-9-11(5-7-12(10)15)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+
Standard InChI Key LWUZWHONYGLGCV-SOFGYWHQSA-N
Isomeric SMILES CC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F
SMILES CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F
Canonical SMILES CC1=C(C=CC(=C1)C=CC(=O)OC(C)(C)C)F

Introduction

Structural and Nomenclature Analysis

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is tert-butyl (E)-3-(4-fluoro-3-methylphenyl)prop-2-enoate, which reflects its ester functional group, substituent positions on the aromatic ring, and the trans configuration of the double bond in the acrylate chain . The E designation arises from the Cahn-Ingold-Prelog priority rules, where the higher-priority groups (the tert-butyloxycarbonyl and aryl substituents) reside on opposite sides of the double bond.

Molecular Descriptors and Identifiers

Key identifiers include:

PropertyValueSource
CAS Registry Number370867-83-7
SMILESCC1=C(C=CC(=C1)/C=C/C(=O)OC(C)(C)C)F
InChIKeyLWUZWHONYGLGCV-SOFGYWHQSA-N
Molecular FormulaC14H17FO2\text{C}_{14}\text{H}_{17}\text{FO}_2
Exact Mass236.1216 g/mol

The SMILES notation explicitly denotes the E-geometry via the "/C=C/" syntax, while the InChIKey provides a unique fingerprint for database searches .

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis protocol for this specific compound is documented in the literature, analogous acrylates are typically synthesized via Friedel-Crafts acylation or Knoevenagel condensation. A relevant patent (CN102115458A) describes a method for synthesizing 3-methoxy-2-aryl acrylates using Lewis acid-catalyzed formylation followed by methylation . Adapting this approach, one plausible route involves:

  • Formylation: Reacting 4-fluoro-3-methylbenzaldehyde with tert-butyl acrylate in the presence of a Lewis acid (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) to form the α,β-unsaturated ester.

  • Stereochemical Control: Maintaining reaction temperatures below 0°C to favor the E-isomer through kinetic control .

  • Purification: Isolation via recrystallization or column chromatography to achieve high enantiomeric excess.

This method aligns with industrial practices for acrylate synthesis, offering yields exceeding 70% under optimized conditions .

Challenges in Scale-Up

Key challenges include:

  • Regioselectivity: Competing reactions at the ortho position of the fluorine-substituted aryl ring may require directing groups or protective strategies.

  • Thermal Stability: The tert-butyl ester is prone to elimination at elevated temperatures, necessitating mild reaction conditions .

Physicochemical Properties

Spectroscopic Profiles

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: Expected signals include a doublet for the vinylic protons (δ\delta 6.3–7.1 ppm, J = 16 Hz), a singlet for the tert-butyl group (δ\delta 1.4 ppm), and aromatic protons split by fluorine coupling (δ\delta 7.0–7.5 ppm) .

    • 13C^{13}\text{C} NMR: Characteristic peaks for the carbonyl carbon (δ\delta 165–170 ppm), olefinic carbons (δ\delta 120–130 ppm), and CF coupling (δ\delta 115–125 ppm) .

  • Mass Spectrometry: High-resolution MS would show a molecular ion at m/z 236.1216, with fragmentation peaks corresponding to loss of the tert-butyl group (m/z 179.08) and decarboxylation .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The acrylate moiety is a key building block for Michael addition reactions, enabling the synthesis of β-substituted carbonyl compounds used in anticoagulants and NSAIDs. The fluorine atom may enhance bioavailability and metabolic stability in drug candidates .

Polymer Chemistry

As a monomer, this compound could contribute to fluorinated polymers with improved thermal resistance and solvent compatibility. Copolymerization with styrene or methyl methacrylate might yield materials for coatings or adhesives.

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